N-Benzyl-2-hydroxy-N-methylbenzamide
Description
N-Benzyl-2-hydroxy-N-methylbenzamide (C₁₄H₁₃NO₂; molecular weight: 227.26 g/mol) is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzene ring, a benzyl group attached to the amide nitrogen, and a methyl group on the adjacent nitrogen. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural features, which include hydrogen-bonding capacity (via the hydroxyl group) and lipophilic character (from the benzyl moiety).
Properties
IUPAC Name |
N-benzyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)17/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQONQZQJPHGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256175 | |
| Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64302-57-4 | |
| Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64302-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-N-methyl-N-(phenylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The ruthenium-catalyzed method leverages [Ru(p-cymene)Cl₂]₂ as a precatalyst with potassium persulfate (K₂S₂O₈) as an oxidant in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) solvent system. This approach directly introduces a hydroxyl group at the ortho position of the benzamide scaffold via radical-mediated C–H activation. The catalytic cycle involves Ru(III)-mediated hydrogen abstraction, followed by persulfate-driven oxidation to form the hydroxylated product.
Procedural Details
A representative large-scale synthesis involves reacting N-methyl-benzanilide (9.48 mmol) with K₂S₂O₈ (3 equiv) and [Ru(p-cymene)Cl₂]₂ (5 mol%) in TFA/TFAA (9:1 v/v) at 60°C for 12 hours. Post-reaction workup includes dilution with dichloromethane (DCM), neutralization with aqueous NaHCO₃, and silica gel chromatography (petroleum ether:ethyl acetate = 10:1) to isolate N-benzyl-2-hydroxy-N-methylbenzamide in 90% yield.
Table 1: Optimization of Ruthenium-Catalyzed Hydroxylation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% [Ru] | 90% yield |
| Solvent Ratio | TFA:TFAA = 9:1 | Max efficiency |
| Temperature | 60°C | 12 h reaction |
| Oxidant Equivalence | 3.0 equiv K₂S₂O₈ | Complete conversion |
This method’s scalability is demonstrated in gram-scale reactions, achieving consistent yields >90% with minimal byproducts. Nuclear magnetic resonance (NMR) data for the product confirm regioselectivity: -NMR (400 MHz, DMSO-) δ 7.28 (d, J = 8.0 Hz, 2H), 3.29 (s, 3H).
Acid Chloride Coupling with Salicylamide Derivatives
Synthetic Strategy
An alternative route involves condensing salicylamide with substituted benzoyl chlorides under refluxing pyridine. This method sequentially installs the N-benzyl and N-methyl groups while introducing the hydroxyl group via the salicylamide precursor.
Stepwise Procedure
Salicylamide (2 mmol) reacts with 4-ethylbenzoyl chloride (1.2 equiv) in pyridine at 110°C for 6 hours. The crude product is purified via preparative HPLC or crystallization, yielding this compound analogs in 51–94% yields. Key spectral data include -NMR (DMSO-) δ 164.8 (C=O), 156.4 (C–OH).
Table 2: Substrate Scope and Yields for Acid Chloride Method
| Benzoyl Chloride | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Ethylbenzoyl | 51 | 99.4 |
| 4-Chlorobenzoyl | 94 | 99.1 |
| 3-Nitrobenzoyl | 68 | 98.7 |
While this method offers modularity for diverse substituents, the reliance on pyridine as a solvent and stoichiometric acid scavengers complicates large-scale applications.
Catalytic Bromination-Amination Sequence
Industrial-Scale Synthesis
A patented method employs catalytic bromination of m-hydroxyacetophenone using C₅H₅N·HBr·Br₂ and 4-bromide catalysts, followed by amination with N-methylbenzylamine. This one-pot process avoids protective group chemistry, enhancing atom economy.
Process Details
In a 1500 L reactor, m-hydroxyacetophenone (70 kg) undergoes bromination with C₅H₅N·HBr·Br₂ (90 kg) in sherwood oil at room temperature. Subsequent amination with N-methylbenzylamine (130 kg) at 45–50°C yields the intermediate, which is isolated as the hydrochloride salt (99.2% purity) after ethanol recrystallization.
Table 3: Key Metrics for Catalytic Bromination-Amination
| Step | Conditions | Outcome |
|---|---|---|
| Bromination | 25°C, 3 h | 98% conversion |
| Amination | 45–50°C, 3 h | 95% isolated yield |
| Recrystallization | Ethanol, 40°C | 99.2% purity |
This method’s advantages include solvent recyclability (sherwood oil) and avoidance of chromatographic purification, making it cost-effective for ton-scale production.
Comparative Analysis of Methodologies
Efficiency and Practicality
-
Ru-catalyzed hydroxylation : Superior for lab-scale synthesis (90% yield) but limited by ruthenium cost (~$500/g).
-
Acid chloride route : Moderate yields (51–94%) but ideal for structural diversification.
-
Catalytic bromination : Industrial preference due to low solvent waste and high purity (99.2%) .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Scientific Research Applications
Synthesis and Structure
The synthesis of N-Benzyl-2-hydroxy-N-methylbenzamide typically involves the reaction of benzylamine with 2-hydroxy-N-methylbenzoyl chloride. The resulting compound features a hydroxyl group that enhances its biological activity by participating in hydrogen bonding interactions, which is crucial for its pharmacological effects .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit antibacterial and antifungal activities against various pathogens. For instance, certain synthesized derivatives were tested against Bacillus subtilis and Micrococcus chlorophenolicum, with minimum inhibitory concentrations (MIC) indicating effective microbial inhibition .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 12.5 |
| Compound 2 | Micrococcus chlorophenolicum | 25 |
Antiparasitic Activity
Research indicates that N-benzoyl-2-hydroxybenzamides, including this compound, are effective against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi. The structure-activity relationship (SAR) studies revealed that modifications to the benzamide moiety can enhance activity against these parasites .
Chemical Properties and Mechanism of Action
The chemical structure of this compound allows it to act as a bidentate ligand, potentially facilitating metal-catalyzed reactions. The hydroxyl group can donate protons, affecting the compound's reactivity and binding capabilities in biological systems .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its ability to form stable complexes with metals. This property is particularly useful in developing catalysts for organic reactions involving C–H bond functionalization .
Antimicrobial Study
In a study conducted by Tyson et al., various derivatives of this compound were synthesized and evaluated for their antimicrobial properties. The results indicated that certain compounds exhibited potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
Antiparasitic Evaluation
A systematic evaluation of N-benzoyl derivatives against P. falciparum highlighted the effectiveness of specific compounds in inhibiting parasite growth. The study emphasized the importance of structural modifications in enhancing antiparasitic efficacy, paving the way for novel drug development strategies .
Mechanism of Action
The mechanism of action of N-Benzyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of this compound and Analogs
Key Observations:
- Substituent Effects : The hydroxyl group in this compound enables hydrogen bonding, contrasting with N-Methyl-2-(phenylmethyl)benzamide, which lacks this group and exhibits reduced polarity .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide enhances electron-withdrawing effects, which may improve binding affinity in enzyme inhibition .
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-2-hydroxy-N-methylbenzamide?
The compound can be synthesized via a two-step procedure:
- Step 1 : React 2-hydroxy-N-methylbenzamide with benzyl chloride or substituted benzoyl chlorides in the presence of pyridine and dichloromethane (CH₂Cl₂) at room temperature.
- Step 2 : Purify the crude product using preparative HPLC or column chromatography (e.g., silica gel with hexane-EtOAc eluent) to achieve high purity (>95%). Key analytical validation includes ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 4.8–5.3 ppm, aromatic protons at δ 6.5–8.1 ppm).
- HPLC-MS : Verify molecular weight (e.g., m/z 284 [M+H]⁺) and purity (>98%).
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C–O bond length ~1.36 Å, torsion angles between aromatic rings ~120°) .
Q. How are reaction yields optimized during synthesis?
- Use excess benzoyl chloride (1.2–1.5 equivalents) and anhydrous conditions to minimize side reactions.
- Employ catalysts like DMAP or Lawesson’s reagent for thiocarbonyl derivatives.
- Optimize purification via gradient elution in preparative HPLC or recrystallization (e.g., acetone/hexane mixtures) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Use SHELXL for refinement, particularly for high-resolution or twinned data. Check for disorders in the benzyl group or hydroxyl orientation.
- Validate hydrogen bonding networks (e.g., O–H···O=C interactions) using Mercury software. Cross-validate with DFT calculations for bond angles and torsional strain .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies?
- Variation of substituents : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups on the benzyl ring to modulate bioactivity.
- Assay selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cellular models (e.g., apoptosis assays).
- Data analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with IC₅₀ values .
Q. How are impurities identified and resolved during synthesis?
- Analytical tools : LC-MS/MS to detect byproducts (e.g., unreacted starting materials or hydrolyzed intermediates).
- Chromatographic optimization : Adjust mobile phase polarity (e.g., acetonitrile/water gradients) or use chiral columns for enantiomeric separation.
- Process modifications : Reduce reaction time or temperature to prevent degradation (e.g., Lawesson’s reagent reactions at <80°C) .
Q. What methodologies address low reproducibility in biological assays?
- Standardization : Use internal controls (e.g., reference inhibitors) and triplicate measurements.
- Solvent compatibility : Ensure DMSO concentrations are <1% to avoid cytotoxicity.
- Data normalization : Express activity as % inhibition relative to vehicle-treated controls. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
